REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[N+:13]([C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19](Cl)=[O:20])([O-:15])=[O:14]>C(Cl)Cl>[N+:13]([C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=1)=[O:20])([O-:15])=[O:14]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C(=O)OC)C=C1
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Name
|
TEA
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.59 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Type
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CUSTOM
|
Details
|
to stir for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a 10% aqueous solution of sodium hydrogenocarbonate
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Type
|
WASH
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Details
|
The organic layer was washed with a 1.5N HCl solution and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over MgSO4 and evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
a solid was obtained
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)NCC2=CC=C(C(=O)OC)C=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |